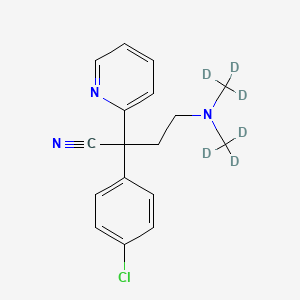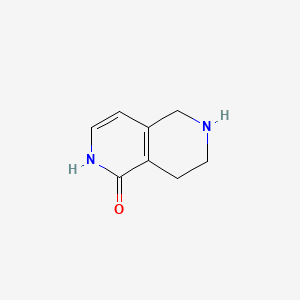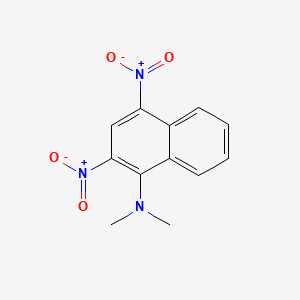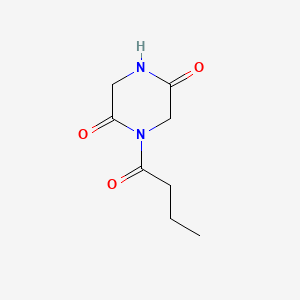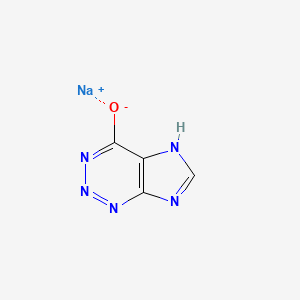![molecular formula C20H28N2O B589188 (5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one CAS No. 129545-93-3](/img/structure/B589188.png)
(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one
Overview
Description
(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one is a synthetic steroidal compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one typically involves the cyclization of appropriate steroidal precursors with hydrazine derivatives. One common method includes the reaction of androstane derivatives with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in solvents such as ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one, which may exhibit different biological activities and properties.
Scientific Research Applications
(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is explored for its use in the synthesis of other biologically active compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
17-Methyl-2’H-5alpha-androst-2-eno[3,2-c]pyrazol-17beta-ol: Another pyrazole derivative with similar structural features.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole ring system that exhibit different biological activities.
Uniqueness
(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one is unique due to its specific steroidal structure combined with the pyrazole ring, which imparts distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research.
Properties
IUPAC Name |
(1S,2S,10S,13R,14S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNBEZNZHITBEX-IGVQRDAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4)NN=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747034, DTXSID701024733 | |
| Record name | (3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5αlpha-Androstano[3,2-c]pyrazol-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129545-93-3, 887772-87-4 | |
| Record name | (3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5αlpha-Androstano[3,2-c]pyrazol-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


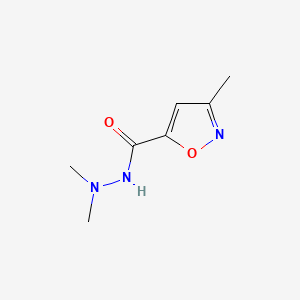
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

